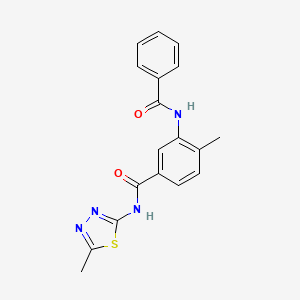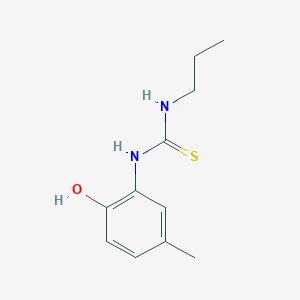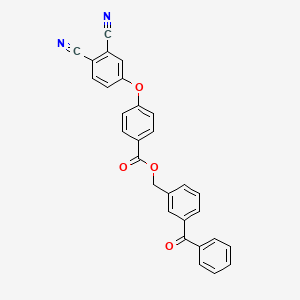
3-(benzoylamino)-4-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
Übersicht
Beschreibung
3-(benzoylamino)-4-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BM-TDB or BM2, and it has been studied extensively for its unique properties and potential benefits.
Wirkmechanismus
The mechanism of action of BM-TDB involves the inhibition of HSP90, which is a chaperone protein that plays a crucial role in the folding and stabilization of other proteins. HSP90 is overexpressed in cancer cells, making it a potential target for cancer therapy. BM-TDB binds to the ATP-binding site of HSP90, preventing its activity and leading to the degradation of client proteins that are essential for cancer cell survival.
Biochemical and Physiological Effects
BM-TDB has been shown to have various biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, inhibition of cell proliferation, and inhibition of angiogenesis (the formation of new blood vessels that supply nutrients to cancer cells). BM-TDB has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
BM-TDB has several advantages for lab experiments, including its high purity and stability, making it suitable for various assays and experiments. BM-TDB is also relatively easy to synthesize, making it readily available for research purposes. However, BM-TDB has some limitations, including its poor solubility in water, which can limit its use in certain experiments. Additionally, BM-TDB has not been extensively studied in vivo, and more research is needed to determine its safety and efficacy in animal models.
Zukünftige Richtungen
There are several future directions for the study of BM-TDB, including the development of more potent derivatives of BM-TDB that can overcome its limitations and improve its efficacy. Additionally, more research is needed to determine the safety and efficacy of BM-TDB in animal models and clinical trials. BM-TDB may also have potential applications in other fields, such as neurodegenerative diseases and infectious diseases, which require further investigation. Overall, the study of BM-TDB has the potential to lead to the development of novel therapeutic agents for various diseases.
Wissenschaftliche Forschungsanwendungen
BM-TDB has been studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that BM-TDB has potent anti-cancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. BM-TDB works by inhibiting the activity of a protein called heat shock protein 90 (HSP90), which is involved in the growth and survival of cancer cells.
Eigenschaften
IUPAC Name |
3-benzamido-4-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S/c1-11-8-9-14(17(24)20-18-22-21-12(2)25-18)10-15(11)19-16(23)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,19,23)(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFQKTQEOQQXGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)C)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-[(phenylcarbonyl)amino]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-phenyl-N'-[4-(1-pyrrolidinyl)benzyl]urea](/img/structure/B4654310.png)
![2-(1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4654312.png)
![3-allyl-5-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4654322.png)
![N-[5-(3-chloro-4-hydroxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide](/img/structure/B4654331.png)
![1-({[5-(1-naphthylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline](/img/structure/B4654339.png)
![1-[3-(4-nitrophenoxy)propyl]piperidine](/img/structure/B4654351.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide](/img/structure/B4654354.png)

![2-[(2,6-dichlorobenzyl)thio]-N-(3-methylbutyl)acetamide](/img/structure/B4654363.png)

![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-isopropylphenyl)acetamide](/img/structure/B4654382.png)
![2-(3-furylmethylene)-5-(4-hydroxy-3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4654399.png)